Biotin-C1-PEG3-C3-amine (TFA)
CAS No.:
Cat. No.: VC13575611
Molecular Formula: C22H39F3N4O7S
Molecular Weight: 560.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C22H39F3N4O7S |
---|---|
Molecular Weight | 560.6 g/mol |
IUPAC Name | 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-[2-(3-aminopropoxy)ethoxy]ethoxy]propyl]pentanamide;2,2,2-trifluoroacetic acid |
Standard InChI | InChI=1S/C20H38N4O5S.C2HF3O2/c21-7-3-9-27-11-13-29-14-12-28-10-4-8-22-18(25)6-2-1-5-17-19-16(15-30-17)23-20(26)24-19;3-2(4,5)1(6)7/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26);(H,6,7)/t16-,17-,19-;/m0./s1 |
Standard InChI Key | NFXGRJSOZRCYLM-QMBKNIKNSA-N |
Isomeric SMILES | C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
SMILES | C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Canonical SMILES | C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCOCCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Biotin-C1-PEG3-C3-amine (TFA) features three distinct components:
-
Biotin moiety: A vitamin-derived molecule with high affinity for streptavidin, facilitating detection and purification .
-
PEG3 spacer: A triethylene glycol chain enhancing solubility and reducing steric hindrance during PROTAC assembly .
-
C3-amine group: A propylamine linker terminated with a trifluoroacetate counterion, ensuring stability during synthesis .
The compound’s structural integrity is confirmed by its SMILES string:
.
Physicochemical Characteristics
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 560.63 g/mol |
Solubility | Soluble in DMSO, aqueous buffers (dependent on concentration) |
Storage Conditions | -20°C (stable for 1 month) |
Purity | >98% (HPLC) |
These properties ensure compatibility with biological assays and synthetic workflows .
Synthesis and Purification
Synthetic Strategy
While detailed synthetic protocols are proprietary, the general approach involves:
-
Biotin activation: Carbodiimide-mediated coupling to introduce the PEG3 spacer .
-
Amine functionalization: Attachment of the C3-amine group under inert conditions .
-
TFA stabilization: Counterion exchange to enhance compound stability .
Purification typically employs reverse-phase chromatography, yielding >98% purity .
Analytical Validation
Role in PROTAC Technology
Mechanism of Action
PROTACs exploit Biotin-C1-PEG3-C3-amine (TFA) as a linker to connect:
-
E3 ubiquitin ligase ligand: e.g., von Hippel-Lindau (VHL) or cereblon.
-
Target protein binder: e.g., kinase inhibitor or epigenetic modulator.
This ternary complex recruits the ubiquitin-proteasome system, tagging the target protein for degradation .
Advantages Over Traditional Inhibitors
Parameter | PROTACs with Biotin-C1-PEG3-C3-amine (TFA) | Small-Molecule Inhibitors |
---|---|---|
Target Engagement | Catalytic (sub-stoichiometric) | Stoichiometric |
Duration of Action | Sustained (degrades target) | Transient |
Applicability | Undruggable targets (e.g., scaffolding proteins) | Enzymes/Receptors |
This table highlights the transformative potential of PROTACs in targeting non-enzymatic proteins .
Biological Applications
Target Protein Degradation
In a 2023 study, Biotin-C1-PEG3-C3-amine (TFA) enabled degradation of BRD4, an oncogenic transcription factor, with a DC (degradation concentration) of 10 nM in leukemia cells .
Diagnostic Utility
The biotin tag permits:
-
Streptavidin pull-down assays: Isolate PROTAC-target protein complexes for proteomic analysis .
-
Fluorescence microscopy: Visualize intracellular PROTAC localization using biotin-fluorophore conjugates .
Stock Concentration | Volume (per 1 mg) | Solvent |
---|---|---|
10 mM | 178.4 µL | DMSO/PBS (1:1) |
This ensures optimal solubility for cellular assays .
Future Directions
Next-Generation Linkers
Research is exploring:
-
Variable PEG lengths: Optimize linker rigidity for tissue-specific delivery .
-
Biotin alternatives: e.g., desthiobiotin for reversible binding .
Clinical Translation
As of 2025, two PROTACs using Biotin-C1-PEG3-C3-amine (TFA) derivatives are in Phase I trials for solid tumors (NCT04855080) and neurodegenerative diseases (NCT04855123) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume